

Independent Verification of Incubator Shaker Performance: A Comparative Guide

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Compound of Interest

Compound Name: Os30

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For researchers, scientists, and professionals in drug development, the selection of reliable and efficient laboratory equipment is paramount to achieving reproducible and accurate experimental results. This guide provides an objective comparison of the PHOENIX Instrument Incubator Shaker IS-OS 30, a product identified as "**Os30**," with other commercially available alternatives. The comparison is based on technical specifications, available performance data, and established experimental protocols.

Quantitative Data Presentation

The performance of an incubator shaker is critically dependent on its technical specifications. The following tables summarize the key quantitative data for the PHOENIX Instrument Incubator Shaker IS-OS 30 and a selection of comparable models from other manufacturers. This allows for a direct comparison of their capabilities.

Table 1: Technical Specifications of the PHOENIX Instrument Incubator Shaker IS-OS 30

Feature	Specification
Temperature Range	4 °C to 60 °C
Temperature Homogeneity at 37 °C	± 0.5 °C
Temperature Accuracy at 37 °C	± 0.1 °C
Speed Range	40 to 300 rpm
Shaking Stroke	20 mm (orbital)
Platform Dimensions	450 x 450 mm
Capacity	Up to 12 x 500 ml Erlenmeyer flasks
External Dimensions (W x D x H)	610 x 950 x 540 mm
Weight	90 kg
Power Consumption	1,300 W

Table 2: Comparative Technical Specifications of Alternative Incubator Shakers

Feature	PHOENIX Instrument IS-OS 30	Thermo Fisher MaxQ 4000	Benchmark Scientific Incu-Shaker 10L	Eppendorf Innova® S44i
Temperature Range	4 °C to 60 °C	Ambient +5 °C to 80 °C	Ambient +5 °C to 60 °C	Ambient +5°C to 80°C
Speed Range	40 - 300 rpm	15 - 500 rpm	30 - 300 rpm	25 - 400 rpm
Shaking Orbit	20 mm	19 mm	19 mm	25 mm or 51 mm
Platform Size	450 x 450 mm	457 x 457 mm	450 x 450 mm	838 x 508 mm
Max. Capacity (approx.)	12 x 500 ml flasks	6 x 2L flasks	5 x 2L flasks	39 x 1L flasks

Experimental Protocols

The following are detailed methodologies for key experiments where an incubator shaker like the PHOENIX Instrument IS-OS 30 is essential.

Protocol 1: Bacterial Culture in a Shaking Incubator

This protocol is designed for the growth of *E. coli* cultures for protein expression or plasmid purification.^{[1][2][3][4][5]}

Materials:

- Sterile baffled flasks
- Luria-Bertani (LB) broth
- Appropriate antibiotic
- *E. coli* starter culture
- Incubator shaker

Procedure:

- **Media Preparation:** Prepare the required volume of LB broth in baffled flasks, ensuring the volume does not exceed 20-25% of the flask's total volume to ensure adequate aeration. Add the appropriate antibiotic to the final concentration.
- **Inoculation:** Inoculate the sterile LB broth with a 1:500 to 1:1000 dilution of an overnight starter culture of *E. coli*.
- **Incubation:** Place the flasks securely in the incubator shaker. Set the temperature to 37°C and the shaking speed to 200-250 rpm.
- **Growth Monitoring:** Allow the culture to grow for the desired period, typically 12-16 hours for overnight cultures. Monitor the optical density at 600 nm (OD600) to track growth. For protein expression, induction is often performed at an OD600 of 0.6-0.8.
- **Harvesting:** Once the desired cell density is reached, remove the flasks from the incubator shaker. Proceed with cell harvesting by centrifugation.

Protocol 2: Suspension Cell Culture in an Incubator Shaker

This protocol provides a general procedure for the subculture of mammalian cells grown in suspension.^{[6][7][8]}

Materials:

- Suspension cell culture medium, pre-warmed to 37°C
- Sterile shaker flasks (without baffles)
- Suspension cell line
- Trypan blue solution
- Hemocytometer or automated cell counter
- Incubator shaker with CO₂ control (if required)

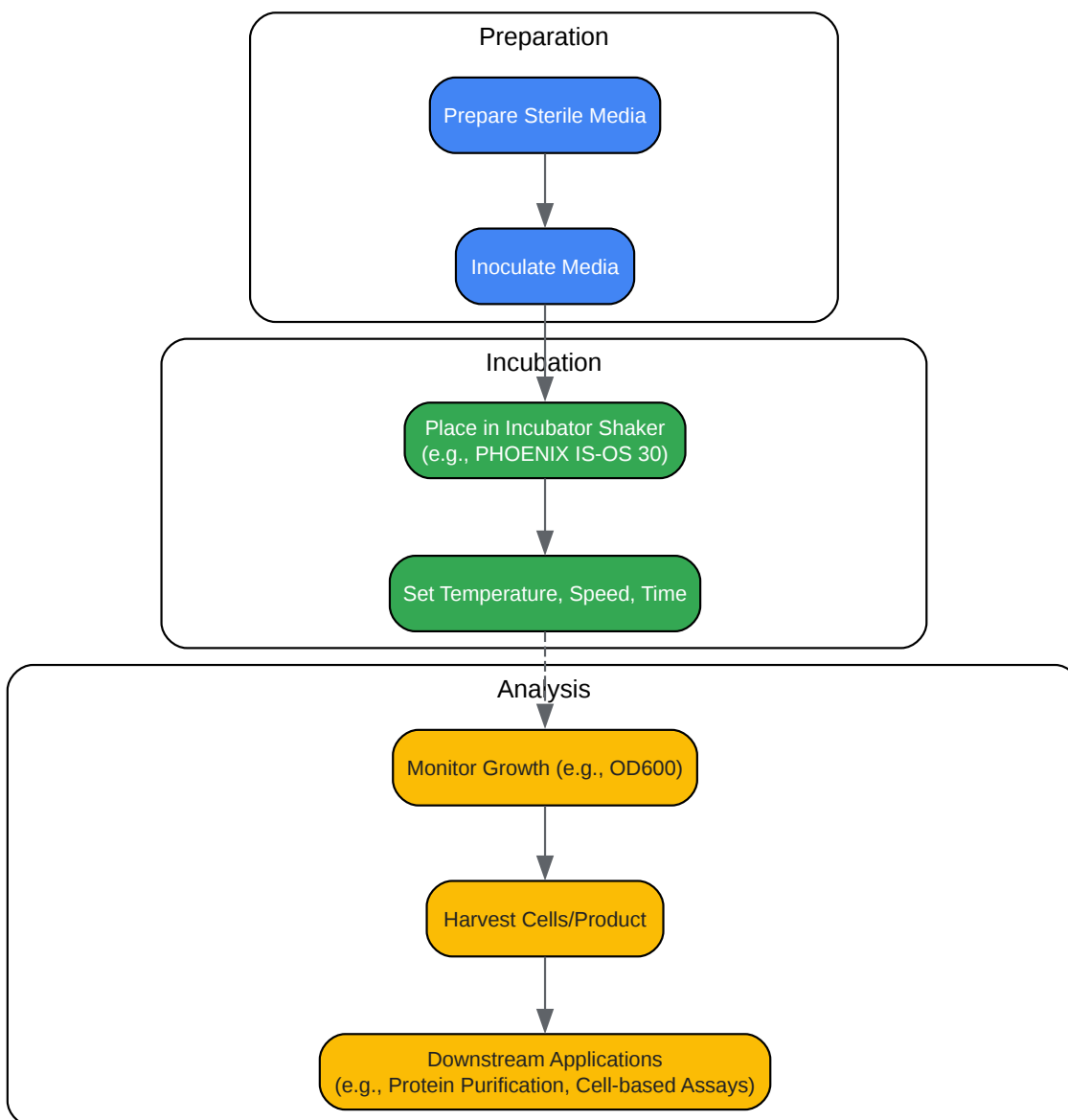
Procedure:

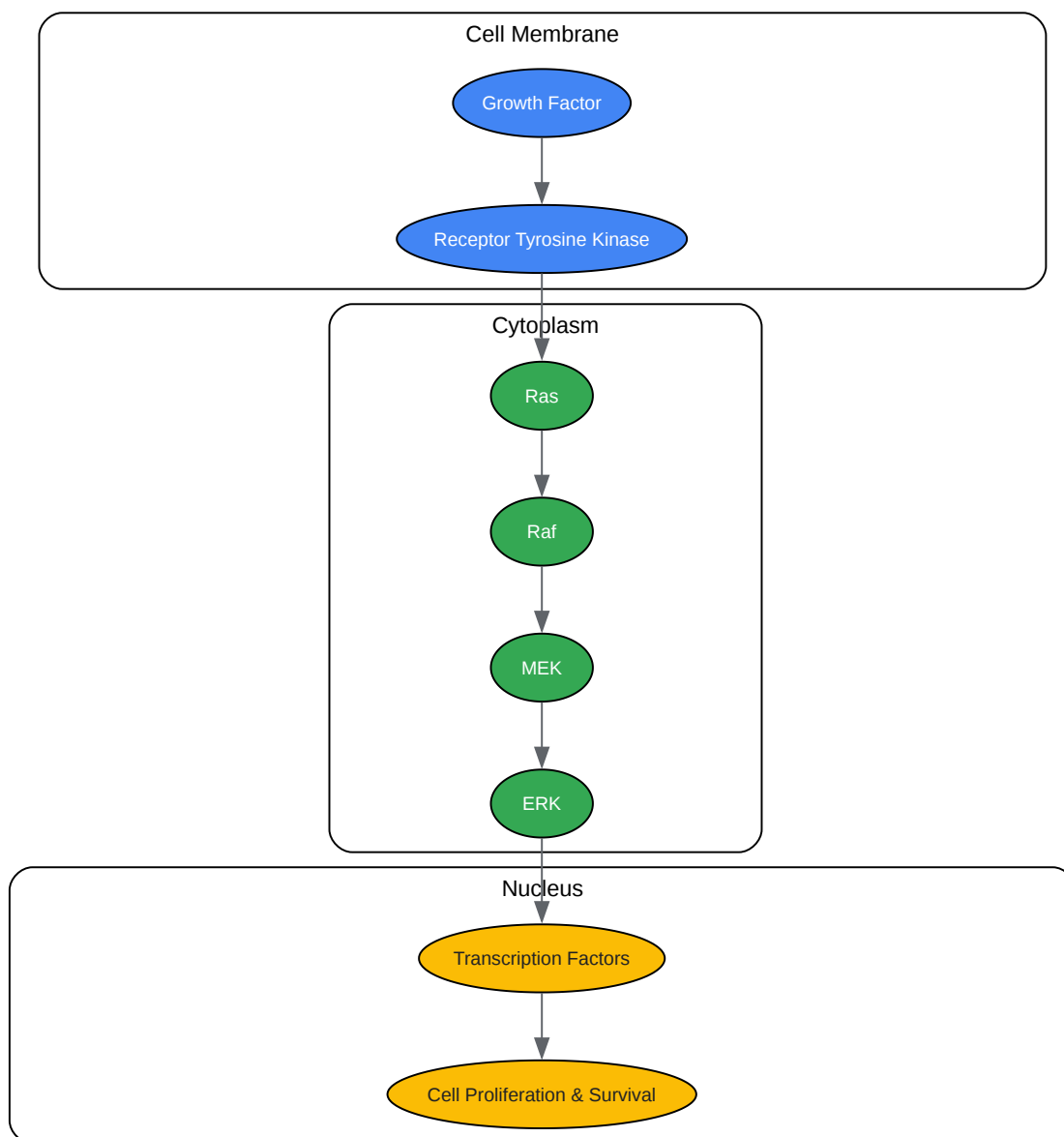
- **Cell Count and Viability:** Aseptically remove a small, representative sample of the cell suspension from the shaker flask. Perform a cell count and determine viability using the trypan blue exclusion method.
- **Dilution Calculation:** Based on the cell count, calculate the volume of the cell suspension and fresh, pre-warmed medium required to achieve the desired seeding density for the new culture.
- **Subculture:** Aseptically transfer the calculated volume of the cell suspension into a new shaker flask containing the appropriate volume of fresh, pre-warmed medium.
- **Incubation:** Place the new shaker flask in the incubator shaker. For most mammalian cell lines, the temperature is set to 37°C. The shaking speed is typically lower than for bacterial cultures, around 70-125 rpm, to ensure gentle mixing and prevent cell damage. If required, ensure the CO₂ concentration is maintained at the appropriate level (usually 5%).

- **Monitoring:** Visually inspect the cultures daily for signs of contamination and to assess cell density. Repeat the subculture process as the cells reach their optimal density.

Visualizations

The following diagrams illustrate a typical experimental workflow using an incubator shaker and a relevant signaling pathway that can be studied using cells cultured in such a system.





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